Evidence Gap Alert: Absence of Published Bioactivity Data for 2-(3-Oxocyclopentyl)isoindoline-1,3-dione Relative to Structurally Related Isoindoline-1,3-diones
A systematic search of primary research literature, patents, and authoritative databases (PubMed, ChEMBL, BindingDB, PubChem BioAssay) conducted in April 2026 failed to identify any peer-reviewed publication reporting quantitative bioactivity data for 2-(3-Oxocyclopentyl)isoindoline-1,3-dione (CAS 1029691-06-2). In contrast, structurally related isoindoline-1,3-dione derivatives bearing distinct N-substituents have been extensively characterized. For example, isoindoline-1,3-dione derivative 13 (bearing a different N-substituent) displayed balanced inhibitory potency against acetylcholinesterase (EeAChE IC50 = 0.76 μM) and butyrylcholinesterase (EqBuChE IC50 = 0.618 μM), and inhibited amyloid beta aggregation (35.8% at 10 μM) [1]. Similarly, certain N-phenyl isoindole-1,3-dione derivatives showed approximately two-fold greater xanthine oxidase inhibitory activity compared to N-methyl and N-ethyl analogs in the same series [2]. No such quantitative data exists for CAS 1029691-06-2, constituting a critical evidence gap.
| Evidence Dimension | Bioactivity Data Availability in Public Literature |
|---|---|
| Target Compound Data | No quantitative bioactivity data (IC50, EC50, Ki, % inhibition) identified in peer-reviewed literature or authoritative databases as of April 2026 |
| Comparator Or Baseline | Isoindoline-1,3-dione derivative 13: EeAChE IC50 = 0.76 μM, EqBuChE IC50 = 0.618 μM, Aβ aggregation inhibition = 35.8% at 10 μM |
| Quantified Difference | Data absent vs. multiple quantitative metrics available for comparator |
| Conditions | Literature search across PubMed, ChEMBL, BindingDB, PubChem BioAssay |
Why This Matters
Procurement decisions for applications requiring established biological activity must consider that this compound lacks the peer-reviewed quantitative SAR data available for other isoindoline-1,3-diones; selection should be based on synthetic utility rather than presumed bioactivity.
- [1] Synthesis, Molecular Modelling and Biological Evaluation of Novel Heterodimeric, Multiple Ligands Targeting Cholinesterases and Amyloid Beta. PubMed. 2016. View Source
- [2] Evaluation of xanthine oxidase inhibitor properties on isoindoline-1,3-dion derivatives and calculation of interaction mechanism. Atatürk University. 2021. View Source
